

Emb-fubinaca: A Technical Guide to its Synthesis and Characterization

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Compound of Interest

Compound Name: *Emb-fubinaca*

Cat. No.: *B3026405*

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For Researchers, Scientists, and Drug Development Professionals

Emb-fubinaca, a synthetic cannabinoid of the indazole-3-carboxamide class, has emerged as a compound of interest within the scientific community due to its potent agonistic activity at the cannabinoid type 1 (CB1) receptor. This technical guide provides a comprehensive overview of the synthesis and analytical characterization of **Emb-fubinaca**, intended to support research and drug development endeavors.

Chemical Identity

Emb-fubinaca is chemically known as ethyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoate.^{[1][2]} Its molecular and structural details are summarized in the table below.

Identifier	Value
IUPAC Name	ethyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoate[2]
Chemical Formula	C ₂₂ H ₂₄ FN ₃ O ₃ [3]
Molecular Weight	397.45 g/mol [3]
CAS Number	2365470-94-4[1]
Appearance	White powder[3]

Synthesis of Emb-fubinaca

The synthesis of **Emb-fubinaca**, like other indazole-3-carboxamide synthetic cannabinoids, typically involves a two-step process: the formation of the indazole-3-carboxylic acid core followed by amide coupling with the appropriate amino acid ester.

Experimental Protocol:

Step 1: Synthesis of 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid

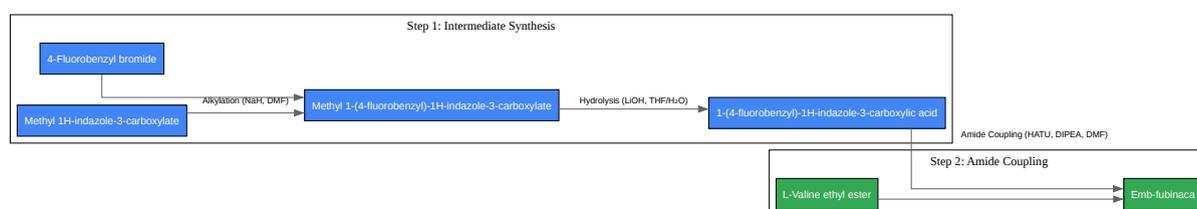
A common route to this intermediate involves the alkylation of a commercially available indazole-3-carboxylic acid ester, followed by hydrolysis.

- **Alkylation:** To a solution of methyl 1H-indazole-3-carboxylate in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) portion-wise at 0°C. After stirring for a short period, 4-fluorobenzyl bromide is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).
- **Hydrolysis:** The resulting ester is then hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water. Acidification of the reaction mixture with a dilute acid (e.g., 1N HCl) precipitates the desired 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid, which can be collected by filtration and dried.

Step 2: Amide Coupling to Yield **Emb-fubinaca**

- To a solution of 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid in an appropriate solvent like DMF, add a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an amine base like N,N-diisopropylethylamine (DIPEA).
- Add L-valine ethyl ester hydrochloride to the mixture.
- Stir the reaction at room temperature until completion.
- The crude product can be purified by column chromatography on silica gel to afford **Emb-fubinaca** as a white powder.

Synthesis Workflow Diagram:



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Caption: Synthetic route to **Emb-fubinaca**.

Analytical Characterization

A combination of analytical techniques is employed to confirm the identity and purity of the synthesized **Emb-fubinaca**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are crucial for the structural elucidation of **Emb-fubinaca**. The spectra are typically recorded in deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).

^1H NMR Data (400 MHz, DMSO-d_6) (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.10	d	1H	Indazole-H4
~7.80	d	1H	Indazole-H7
~7.40	t	1H	Indazole-H6
~7.30	m	2H	Ar-H
~7.20	t	1H	Indazole-H5
~7.10	m	2H	Ar-H
~5.70	s	2H	N-CH ₂
~4.50	dd	1H	α -CH
~4.15	q	2H	O-CH ₂
~2.20	m	1H	β -CH
~1.20	t	3H	O-CH ₂ -CH ₃
~-0.95	d	6H	γ -CH ₃

Note: Predicted chemical shifts. Actual values may vary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and purity assessment of **Emb-fubinaca**.

Experimental Protocol:

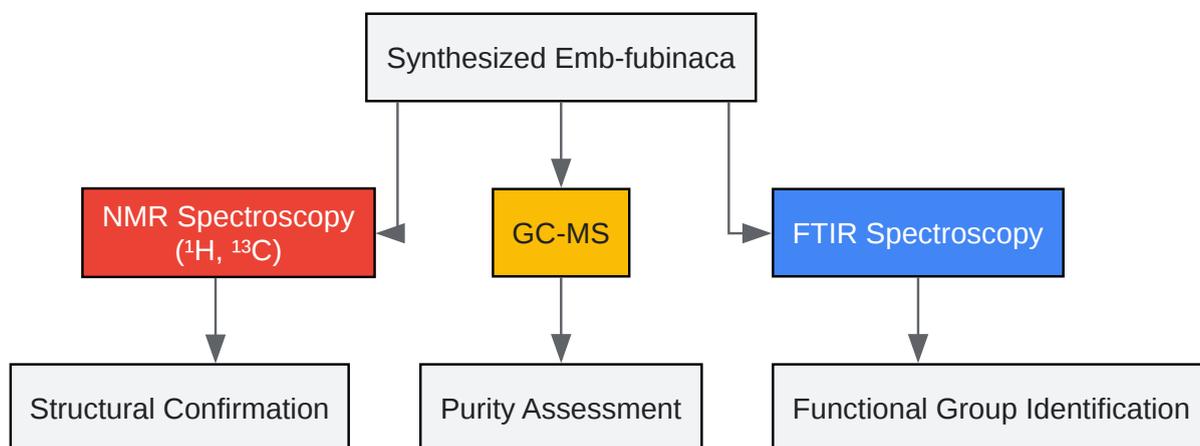
- Gas Chromatograph: Agilent GC system or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or similar.
- Carrier Gas: Helium.
- Inlet Temperature: 250°C.
- Oven Program: Initial temperature of 100°C, ramped to 300°C.
- Mass Spectrometer: Agilent MS detector or equivalent.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: 40-550 amu.

Mass Spectrometry Fragmentation Data

The mass spectrum of **Emb-fubinaca** exhibits a characteristic fragmentation pattern. The molecular ion peak $[M]^+$ is expected at m/z 397.

m/z	Proposed Fragment
397	$[M]^+$
352	$[M - OCH_2CH_3]^+$
253	$[C_{15}H_{10}FN_2O]^+$
109	$[C_7H_6F]^+$ (fluorobenzyl cation)

Analytical Workflow Diagram:



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Caption: Analytical workflow for characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the **Emb-fubinaca** molecule.

Experimental Protocol:

- Instrument: FTIR spectrometer with a Diamond ATR attachment.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .

FTIR Absorption Peaks

Wavenumber (cm ⁻¹)	Functional Group
~3300	N-H stretch (amide)
~2960	C-H stretch (aliphatic)
~1735	C=O stretch (ester)
~1670	C=O stretch (amide)
~1510	C=C stretch (aromatic)
~1220	C-F stretch

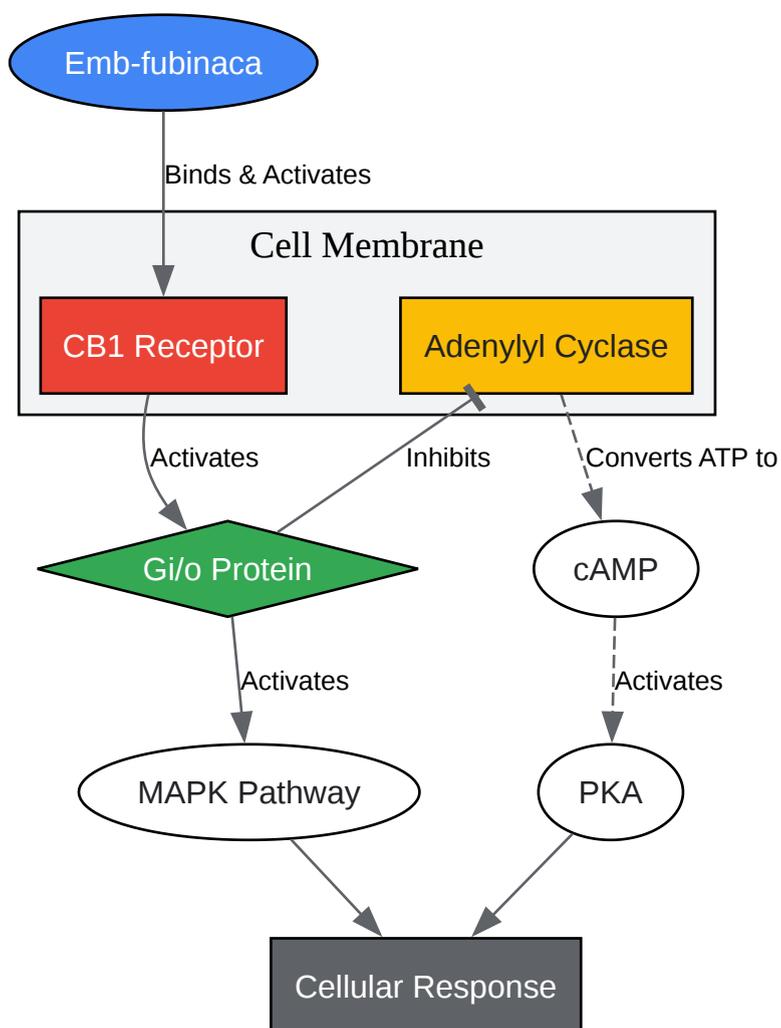
Pharmacological Profile: CB1 Receptor Signaling

Emb-fubinaca acts as a potent agonist at the CB1 receptor, a G-protein coupled receptor (GPCR).[1] Activation of the CB1 receptor by **Emb-fubinaca** initiates a signaling cascade that leads to the psychoactive effects associated with this class of compounds.

CB1 Receptor Signaling Pathway:

- **Binding and Activation:** **Emb-fubinaca** binds to the orthosteric site of the CB1 receptor.
- **G-protein Coupling:** The activated receptor couples to inhibitory G-proteins (Gi/o).
- **Adenylyl Cyclase Inhibition:** The α -subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
- **Downstream Effects:** The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors, such as mitogen-activated protein kinases (MAPK), ultimately altering neuronal excitability and neurotransmitter release.

CB1 Receptor Signaling Pathway Diagram:



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